Obscurolide A4

Description

Contextualization of Natural Products Chemistry in Drug Discovery

For millennia, natural products have formed the cornerstone of traditional medicine. frontiersin.orgnih.gov Modern drug discovery, despite the advent of high-throughput screening and combinatorial chemistry, continues to rely heavily on nature's chemical library. nih.govnih.gov It is estimated that a significant percentage of all medicines are either natural products or their semi-synthetic derivatives. scirp.org Compounds derived from natural sources often possess complex and unique three-dimensional structures, which have co-evolved with biological targets, making them favorable as lead structures for drug development. nih.gov The structural diversity of natural products provides a valuable source of novel lead compounds against newly discovered therapeutic targets. scirp.org

Significance of Butyrolactone and Furanone Derivatives in Chemical Biology

Butyrolactones and furanones are five-membered heterocyclic compounds that are widespread in nature and exhibit a broad spectrum of biological activities. ontosight.aiwikipedia.org The γ-butyrolactone moiety, in particular, is a privileged structure found in many biologically active natural products and synthetic molecules. mdpi.com These compounds have been investigated for a range of potential therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. ontosight.aimdpi.comontosight.aiebi.ac.uknih.gov The diverse biological activities of these scaffolds make them attractive targets for medicinal chemists in the design and synthesis of new therapeutic agents. ebi.ac.uk For instance, some furanone derivatives have shown the ability to inhibit the growth of certain pathogens and cancer cells. ontosight.aiontosight.ai

Overview of Obscurolide A4 as a Promising Research Target

This compound is a naturally occurring butyrolactone that was first isolated from Streptomyces viridochromogenes. nih.govresearchgate.netresearchgate.net Its chemical structure features a dihydrofuranone ring system. ontosight.ai The obscurolides, as a class of compounds, have been identified as phosphodiesterase inhibitors, although they exhibit weak activity against calcium/calmodulin-dependent and independent phosphodiesterases from bovine sources. nih.govresearchgate.net The initial discovery of the obscurolides, including this compound, was achieved through chemical screening methods. nih.govresearchgate.netresearchgate.net Further research into the biological activities of this compound and its analogs is ongoing, with studies exploring their potential in various therapeutic areas. ontosight.ai

Detailed Research Findings

Initial studies on the obscurolide family of compounds, including this compound, have laid the groundwork for understanding their chemical nature and biological potential.

| Compound | Chemical Class | Source | Reported Biological Activity |

| This compound | Butyrolactone, Furanone Derivative | Streptomyces viridochromogenes | Weak phosphodiesterase inhibitor |

The structural elucidation of the obscurolides revealed them to be a novel class of butyrolactones. nih.govresearchgate.netresearchgate.net It was also discovered that the isolated natural products are diastereomeric mixtures due to partial racemization at the C-7 position, which is part of an allylic alcohol system. nih.govresearchgate.net This structural feature is a key aspect of their chemistry and may influence their biological interactions.

While the initially reported phosphodiesterase inhibitory activity was weak, the unique scaffold of this compound makes it a valuable starting point for further chemical modification and biological evaluation. nih.govresearchgate.net The exploration of furanone and butyrolactone derivatives continues to be an active area of research, with new findings continually expanding the potential applications of this class of compounds in medicine and agriculture. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

144398-02-7 |

|---|---|

Molecular Formula |

C16H21NO4 |

Molecular Weight |

291.34 g/mol |

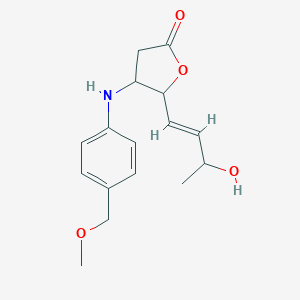

IUPAC Name |

5-[(E)-3-hydroxybut-1-enyl]-4-[4-(methoxymethyl)anilino]oxolan-2-one |

InChI |

InChI=1S/C16H21NO4/c1-11(18)3-8-15-14(9-16(19)21-15)17-13-6-4-12(5-7-13)10-20-2/h3-8,11,14-15,17-18H,9-10H2,1-2H3/b8-3+ |

InChI Key |

HYRHDNDBYPEHPQ-FPYGCLRLSA-N |

SMILES |

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)COC)O |

Isomeric SMILES |

CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)COC)O |

Canonical SMILES |

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)COC)O |

Synonyms |

obscurolide A4 |

Origin of Product |

United States |

Natural Occurrence and Isolation of Obscurolide A4

The primary source of Obscurolide A4 and its related compounds are microorganisms, particularly those belonging to the genus Streptomyces. These bacteria are well-known producers of a diverse array of secondary metabolites.

Identification of Microbial Producer Organisms

Streptomyces viridochromogenes has been identified as a key producer of obscurolides, including this compound. researchgate.netnih.govresearchgate.net A novel class of butyrolactones, named obscurolides, were first isolated from the culture filtrate of Streptomyces viridochromogenes (strain Tü 2580). researchgate.netresearchgate.netnih.gov The initial discovery and structural elucidation of Obscurolides A1 to A4 were the result of chemical screening methods applied to this strain. researchgate.netnih.govresearchgate.net These compounds were found to be diastereomeric mixtures due to partial racemization at the C-7 position. nih.govresearchgate.net

Research has extended beyond S. viridochromogenes to explore other Streptomyces species for obscurolide-type compounds.

Streptomyces neopeptinius : An actinomycete isolated from the body surface of the termite Odontotermes formosanus was identified as Streptomyces neopeptinius BYF101. researchgate.netresearchgate.netnih.gov Chemical analysis of its cultures led to the isolation and identification of 20 metabolites, which included previously unreported obscurolide-type compounds. researchgate.netresearchgate.netnih.gov

Streptomyces alboniger : A strain of Streptomyces alboniger (A121), collected in Vietnam, was found to produce obscurolide B2β. researchgate.netx-mol.net Another study on Streptomyces alboniger YIM20533, isolated from a soil sample in Tibet, China, yielded eight new butyrolactones of the obscurolide-type, along with other novel metabolites. nih.govresearchgate.netrsc.orgresearchgate.net This research highlights the diversity of obscurolide structures that can be found in different strains of the same species.

Fermentation and Cultivation Strategies for this compound Production

The production of this compound and other secondary metabolites from Streptomyces is heavily influenced by the conditions under which the microorganisms are grown.

Optimization of Culture Conditions for Maximizing Yield

Optimizing fermentation parameters is crucial for enhancing the production of desired secondary metabolites. plos.orgresearchgate.netresearchgate.netmdpi.com Key factors that are often manipulated include:

Media Composition: The types and concentrations of carbon and nitrogen sources can significantly impact yield. researchgate.netresearchgate.net

pH: The initial pH of the culture medium is a critical factor. plos.orgmdpi.com For instance, in one study with a Streptomyces species, the highest yield of a herbicidal compound was observed at an initial pH of 8.5. plos.org

Temperature: The incubation temperature can affect both microbial growth and metabolite production. plos.orgmdpi.com

Agitation and Aeration: Adequate mixing and oxygen supply are essential for the growth of aerobic Streptomyces. plos.org

A study on Streptomyces sp. KRA16-334 demonstrated that optimizing culture temperature, agitation speed, and initial medium pH led to a 2.8-fold increase in the yield of an active compound compared to the wild-type strain. plos.org

Application of Bioreactor Co-cultivation Systems to Enhance Secondary Metabolite Biosynthesis

Co-cultivation, the simultaneous growth of two or more microorganisms, has emerged as a strategy to stimulate the production of secondary metabolites. nih.govdntb.gov.uafrontiersin.orgresearchgate.net This approach can mimic the natural competitive environment of microbes, triggering the activation of "silent" biosynthetic gene clusters. researchgate.net

Studies have shown that co-culturing Streptomyces species with other fungi or bacteria in stirred tank bioreactors can lead to enhanced biosynthesis of various metabolic products. nih.govfrontiersin.org For example, co-cultivation of Streptomyces noursei with Aspergillus terreus was found to be effective in enhancing the production of several metabolites. nih.govresearchgate.net Similarly, co-cultures of Streptomyces rimosus and Aspergillus terreus have been investigated, demonstrating stimulatory effects between the two species. frontiersin.org The timing of inoculation of the different species in a co-culture can also significantly influence the metabolic output. dntb.gov.ua

Methodologies for this compound Isolation and Purification

Chromatographic Separation Techniques (e.g., HPLC)

The separation of this compound from the complex mixture of metabolites present in the culture filtrate of Streptomyces species relies heavily on chromatographic techniques. researchgate.netuniversiteitleiden.nl High-Performance Liquid Chromatography (HPLC) is a crucial tool in this process, allowing for the separation of individual compounds based on their differential partitioning between a stationary phase and a mobile phase. universiteitleiden.nlresearchgate.net Researchers have employed column chromatography as a primary purification step, followed by preparative HPLC to achieve the isolation of pure this compound. universiteitleiden.nl The choice of solvent systems and column materials is critical for successful separation. For instance, obscurolides are soluble in organic solvents like methanol, DMSO, and acetone, which are often used in these chromatographic methods. caymanchem.com

Challenges in Isolating Diastereomeric Mixtures of Obscurolides A1-A4

A significant challenge in the isolation of obscurolides, including A4, is their existence as diastereomeric mixtures. researchgate.netnih.gov This complexity arises from a partial racemization at the C-7 position, which is part of an allylic alcohol system within the molecule. researchgate.netnih.govresearchgate.net This means that the isolated natural products are not stereochemically pure at this center, making their separation a difficult task. researchgate.net The very similar physicochemical properties of these diastereomers mean that standard chromatographic techniques may not be sufficient to resolve them completely, often requiring specialized chiral columns or derivatization methods to achieve separation. researchgate.netresearchgate.net

Structural Elucidation Methodologies for this compound

Determining the precise chemical structure of this compound, including its connectivity and three-dimensional arrangement, has been accomplished through a combination of powerful analytical techniques. researchgate.netnii.ac.jp

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of this compound. researchgate.netnii.ac.jp Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the molecule. researchgate.netuniversiteitleiden.nl High-resolution mass spectrometry (HR-ESIMS) is particularly valuable for determining the exact molecular formula. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like COSY and HMBC), has been instrumental in piecing together the carbon-hydrogen framework of this compound. researchgate.netresearchgate.netnih.gov These experiments reveal the connectivity of atoms within the molecule. researchgate.net For instance, ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon skeleton. researchgate.net

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Reference |

|---|---|---|

| Mass Spectrometry | Provides molecular weight and formula | researchgate.netuniversiteitleiden.nl |

| ¹H NMR | Details proton environments and couplings | researchgate.net |

| ¹³C NMR | Reveals the carbon framework | researchgate.net |

Determination of Relative and Absolute Stereochemistry

Beyond determining the connectivity of atoms, establishing the specific three-dimensional arrangement, or stereochemistry, of this compound is a critical and challenging aspect of its structural elucidation. The presence of multiple stereocenters and the diastereomeric nature of the natural isolate add layers of complexity. researchgate.netnih.gov

The relative stereochemistry is often deduced from NMR data, specifically through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of different protons.

Determining the absolute configuration requires more advanced methods. For related obscurolide-type compounds, techniques such as chemical reactions followed by competing enantioselective acylation (CEA) have been employed. nih.gov Computational methods, including the calculation of Electronic Circular Dichroism (ECD) spectra and DP4+ probability analysis, have also been used to assign the absolute configurations of new obscurolide metabolites by comparing experimental data with calculated values for possible stereoisomers. nih.govresearchgate.net

Biosynthetic Pathway Elucidation of Obscurolide A4

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of obscurolides is thought to involve precursors from primary metabolism. While the specific precursors for Obscurolide A4 have not been definitively elucidated, the general biosynthesis of γ-butyrolactones in Streptomyces provides a framework. The formation of the γ-butyrolactone ring, a core structure in obscurolides, is proposed to start from the condensation of a β-keto acid derivative with dihydroxyacetone phosphate (B84403) (DHAP). pnas.org The variability in the side chains of different γ-butyrolactones suggests the utilization of various fatty acid-derived precursors. For the A-factor in Streptomyces griseus, this involves an 8-methyl-3-oxononanoyl-acyl carrier protein. pnas.org The structural diversity of obscurolides, which feature a 4-aminobenzoic acid moiety, suggests that this aromatic amino acid or a related intermediate is a key precursor. researchgate.net The variations among Obscurolides A1 to A4 arise from modifications of the carboxy group of this 4-aminobenzoic acid moiety. researchgate.net

Enzymatic Transformations and Gene Clusters in this compound Biosynthesis

The biosynthesis of complex natural products like this compound is orchestrated by a series of enzymes encoded by genes typically clustered together in the microbial genome, known as a biosynthetic gene cluster (BGC). jmicrobiol.or.kr While the specific BGC for obscurolides has not been fully characterized, studies on related γ-butyrolactones provide insights into the types of enzymes likely involved.

Genome mining and analysis using tools like antiSMASH are instrumental in identifying putative BGCs for secondary metabolites. jmicrobiol.or.krmdpi.com The biosynthesis of γ-butyrolactones often involves an AfsA-like synthase, which catalyzes the key condensation step between a fatty acid derivative and a glycerol-derived phosphate. pnas.orgfrontiersin.org Subsequent enzymatic transformations, including reductions, dehydrations, and modifications of the side chain, are carried out by other enzymes within the cluster.

Recent research has begun to shed light on the specific genes involved in obscurolide production. Deletion of genes encoding putative dehydratases in a producing strain resulted in the abolishment of obscurolide production. universiteitleiden.nl Furthermore, knocking out genes for a putative methyltransferase, an aldehyde dehydrogenase, and an AMP-binding enzyme led to the loss of production of some obscurolide derivatives, indicating their role in the later steps of the biosynthetic pathway. universiteitleiden.nl

The enzymes involved in the biosynthesis of γ-butyrolactones can exhibit promiscuity, accepting different substrates to generate a variety of related molecules. nih.gov This enzymatic flexibility likely contributes to the diversity of obscurolide structures observed in nature.

Regulatory Mechanisms of Obscurolide Production in Streptomyces

The production of secondary metabolites like obscurolides in Streptomyces is a tightly regulated process, often linked to cell density and developmental stage. This regulation is mediated by complex signaling networks, with γ-butyrolactones themselves playing a central role as signaling molecules.

Role of γ-Butyrolactones as Signaling Molecules

γ-Butyrolactones (GBLs) are small, diffusible molecules that act as autoinducers in a quorum-sensing-like system. nih.govresearchgate.net They are produced during the growth of Streptomyces and, upon reaching a critical concentration, can trigger the onset of secondary metabolism and morphological differentiation. pnas.orgresearchgate.net This cell-to-cell signaling allows the bacterial population to coordinate its gene expression. frontiersin.org The A-factor of Streptomyces griseus is a well-studied example of a GBL that controls antibiotic production and sporulation at nanomolar concentrations. pnas.org Obscurolides, as butyrolactone derivatives, are also considered to be signaling molecules that can influence microbial life. researchgate.netresearchgate.net

Modulation of DNA Binding Activity of Cognate Receptor Proteins

The signaling effect of γ-butyrolactones is mediated through their interaction with specific intracellular receptor proteins. researchgate.netnih.gov These receptors belong to the TetR family of transcriptional regulators and typically act as repressors. nih.govresearchgate.net In the absence of their cognate GBL, these receptor proteins bind to specific DNA sequences, known as autoregulatory elements (AREs), located in the promoter regions of their target genes. asm.orgfrontiersin.org This binding represses the transcription of these genes, which often include those involved in the biosynthesis of the GBL itself (a negative feedback loop) and other secondary metabolites. asm.orgasm.org

When the intracellular concentration of the GBL reaches a certain threshold, it binds to its cognate receptor protein. pnas.orgnih.gov This binding induces a conformational change in the receptor, causing it to dissociate from the DNA. pnas.orgnih.gov The release of the repressor allows for the transcription of the target genes, leading to the production of secondary metabolites. nih.gov The DNA-binding domain of these receptors is typically located at the N-terminus, while the GBL-binding pocket is in the C-terminal domain. frontiersin.org A conserved tryptophan residue within this pocket is often crucial for ligand binding. researchgate.net

Comparative Biosynthesis with Related Natural Products

The biosynthetic pathways of natural products are often related, sharing common precursors, enzymatic reactions, and genetic machinery. Understanding these relationships can provide insights into the evolution of biosynthetic pathways and facilitate the discovery of new compounds.

Relationships to Streptazolin-Type Metabolites

Obscurolides share a biosynthetic relationship with streptazolin-type metabolites. researchgate.netresearchgate.netrsc.org Streptazolin is another natural product isolated from Streptomyces species. nih.gov The co-production of both obscurolide and streptazolin-type compounds from the same bacterial strain, Streptomyces alboniger, suggests a shared or branching biosynthetic pathway. rsc.org It is hypothesized that these two classes of compounds may arise from a common intermediate that is then channeled into different downstream pathways to yield the final products. Further investigation into the biosynthetic gene clusters of both compound families will be necessary to fully elucidate the precise nature of this biosynthetic relationship. rsc.org

Advanced Metabolic Engineering for Biosynthetic Pathway Manipulation

The successful identification of the obscurolide biosynthetic gene cluster (BGC) opens the door for advanced metabolic engineering strategies aimed at manipulating the pathway. These techniques are crucial for improving the production yield of this compound and for generating novel, structurally diverse analogs with potentially enhanced biological activities. Modern metabolic engineering in Streptomyces leverages a sophisticated toolkit, including powerful genome editing technologies and strategies for optimizing the supply of molecular precursors. nih.govresearchgate.netnih.gov

One of the most potent tools for genetic manipulation in Streptomyces is the CRISPR-Cas9 system and its variants. nih.gov Given the high GC content of Streptomyces genomes, which can pose challenges for standard CRISPR-Cas9 editing, modified systems have been developed to enhance efficiency and reduce off-target effects. universiteitleiden.nl These advanced tools can be used to precisely delete or inactivate specific genes within the obscurolide BGC. For example, targeting tailoring enzymes, such as oxidoreductases or cyclases, could lead to the accumulation of biosynthetic intermediates or the production of new obscurolide derivatives. Furthermore, CRISPR-based technologies can be used to insert new genes or replace existing promoters with stronger, inducible ones to enhance the expression of the entire BGC and thereby increase the yield of this compound.

Heterologous expression stands as a cornerstone of metabolic engineering, allowing the transfer of the obscurolide BGC from its native, often slow-growing producer into a more genetically tractable and industrially robust chassis strain, like Streptomyces coelicolor or Streptomyces albus. researchgate.net To maximize production in a heterologous host, it is often necessary to engineer the host's primary metabolism to increase the supply of essential precursors. researchgate.net For this compound, which originates from a Type II PKS pathway, this would involve engineering the central carbon metabolism to channel more acetyl-CoA and malonyl-CoA towards polyketide synthesis.

The manipulation of regulatory networks is another advanced strategy. The expression of secondary metabolite BGCs in Streptomyces is often controlled by a complex hierarchy of regulators, which can keep clusters silent or expressed at very low levels under standard laboratory conditions. jmicrobiol.or.kr By identifying and overexpressing pathway-specific activator genes (e.g., SARP-family regulators) or deleting repressor genes within or outside the obscurolide BGC, it is possible to significantly boost the production of this compound.

The combination of these advanced techniques—precise genome editing, optimized heterologous expression, and regulatory engineering—provides a powerful platform for the targeted manipulation of the this compound biosynthetic pathway.

Synthetic Strategies Towards Obscurolide A4 and Its Derivatives

Total Synthesis Approaches to the Obscurolide A4 Core Structure

The total synthesis of the this compound core, a substituted γ-butenolide, presents significant challenges due to the presence of multiple stereocenters and a functionalized side chain. Synthetic efforts have focused on developing efficient and stereocontrolled routes to this complex scaffold.

A plausible retrosynthetic analysis of the this compound core structure reveals several key disconnections. The butenolide ring can be envisioned as being formed through various strategies, including the lactonization of a corresponding γ-hydroxy-α,β-unsaturated carboxylic acid derivative. This precursor could, in turn, be assembled through aldol-type reactions or other carbon-carbon bond-forming strategies. nih.govmdpi.comresearchgate.net

A common retrosynthetic approach for γ-substituted butenolides involves a vinylogous aldol (B89426) reaction of a furanone derivative. amazon.comacs.org This strategy allows for the direct installation of the side chain at the C5 position of the butenolide ring. Another powerful approach is the use of a catalytic asymmetric Michael addition of a silyloxyfuran to an α,β-unsaturated carbonyl compound, which can provide highly functionalized butenolides with excellent stereocontrol. acs.orgnih.gov

Key reactions that have been employed in the synthesis of butenolide cores include:

Vinylogous Mukaiyama Aldol Reaction (VMAR): This reaction between a silyloxyfuran and an aldehyde is a powerful tool for constructing the γ-substituted butenolide skeleton. acs.org

Asymmetric Michael Addition: The use of chiral catalysts allows for the enantioselective addition of nucleophiles to α,β-unsaturated systems, establishing key stereocenters. nih.govresearchgate.net

Ring-Closing Metathesis (RCM): RCM of a diene precursor can be a highly effective method for the formation of the butenolide ring. researchgate.net

Oxidative Cyclization: The oxidative cyclization of β,γ-unsaturated carboxylic acids offers a direct route to 4-substituted furan-2-ones. organic-chemistry.org

The choice of a specific retrosynthetic strategy and key steps often depends on the desired stereochemistry and the availability of starting materials.

The stereoselective synthesis of the multiple stereocenters in the this compound core is a critical aspect of its total synthesis. Various methods have been developed to control the stereochemistry during the formation of the butenolide ring and the installation of its substituents.

Chiral Lewis acids and organocatalysts have been successfully employed to promote stereoselective reactions. acs.orgresearchgate.net For instance, the use of chiral copper-bis(oxazoline) complexes in the Mukaiyama-Michael reaction of 2-(trimethylsilyloxy)furans has been shown to afford 4-substituted butenolides with high enantioselectivity. researchgate.net Similarly, chiral thiourea-based organocatalysts have been effective in promoting the asymmetric vinylogous Michael addition of butenolides to various electrophiles. nih.gov

Substrate-controlled diastereoselective reactions have also been utilized. The inherent chirality of a starting material can direct the stereochemical outcome of subsequent transformations. For example, the use of a chiral building block derived from a natural source, such as a serine-derived butenolide, can serve as a template for the stereocontrolled synthesis of more complex butenolide-containing natural products. ku.edu

Key stereocontrolled reactions include:

Asymmetric Aldol Reactions: Enantioselective aldol reactions can establish the stereochemistry of the hydroxyl group and the adjacent carbon in the side chain. acs.org

Sharpless Asymmetric Dihydroxylation: This method can be used to introduce two adjacent hydroxyl groups with high stereocontrol, which can then be further manipulated to form the butenolide ring. nih.gov

Enantioselective Hydrogenation: Asymmetric hydrogenation of a double bond can set a key stereocenter in the side chain.

The combination of these stereocontrolled methods allows for the precise construction of the desired stereoisomer of the this compound core.

Retrosynthetic Analysis and Key Step Design

Development of Chemical Methods for Peripheral Modifications and Functionalization

The development of methods for the selective modification of the butenolide core is crucial for the synthesis of this compound and its derivatives. The butenolide ring offers several sites for functionalization, including the α- and γ-positions, as well as the double bond.

Functionalization at the γ-position is often achieved through vinylogous reactions, where the butenolide acts as a vinylogous nucleophile. amazon.comacs.org For example, the vinylogous aldol reaction allows for the introduction of a variety of substituents at the γ-position. amazon.comufv.br The α-position can be functionalized through deprotonation with a strong base followed by reaction with an electrophile. organic-chemistry.org

The double bond of the butenolide can undergo various transformations, such as hydrogenation, epoxidation, and dihydroxylation, to introduce new functional groups and stereocenters. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have been employed to introduce aryl or vinyl groups at the 4-position of the butenolide ring. organic-chemistry.org A modular synthesis of functionalized butenolides can also be achieved through the oxidative fragmentation of furans. chemrxiv.org

Chemoenzymatic Synthesis Prospects for this compound

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical synthesis, offers a promising approach for the construction of complex molecules like this compound. Enzymes can be used to perform highly stereoselective transformations that are difficult to achieve with traditional chemical methods. researchgate.netnih.govbiorxiv.org

For the synthesis of the this compound core, lipases could be employed for the kinetic resolution of racemic alcohols or the enantioselective acylation of a meso-diol, establishing key stereocenters early in the synthetic sequence. researchgate.net Oxidoreductases could be used for the stereoselective reduction of a ketone or the oxidation of an alcohol in the side chain.

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is essential for understanding its structure-activity relationships (SAR) and for identifying new compounds with improved biological properties. ku.edunih.govfrontiersin.org SAR studies involve systematically modifying the structure of the lead compound and evaluating the effect of these modifications on its biological activity. nih.govfrontiersin.org

For this compound, analogues could be synthesized by modifying the substituents on the butenolide ring and the side chain. For example, the aromatic ring could be replaced with other aryl or heteroaryl groups to investigate the importance of this moiety for biological activity. The length and functionalization of the side chain could also be varied to probe its interaction with the biological target.

The butenolide core itself can be modified. For instance, the synthesis of triazole-butenolide conjugates has been explored to generate novel compounds with potential antileishmanial activity. nih.govresearchgate.net The design and synthesis of butenolide-based amide derivatives have also been investigated as potential anti-inflammatory agents. researchgate.net These studies provide a framework for the design and synthesis of this compound analogues with diverse biological profiles.

Biological Activities and Molecular Mechanisms of Obscurolide A4 in Vitro Studies

Evaluation of Phosphodiesterase (PDE) Inhibitory Activity in Vitro

Obscurolides, including Obscurolide A4, have been identified as a novel class of phosphodiesterase (PDE) inhibitors. nih.gov Phosphodiesterases are crucial enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibitory action of obscurolides on these enzymes suggests their potential to modulate various physiological processes. However, studies indicate that their inhibitory activity is generally modest. researchgate.netnih.gov

In vitro assays using enzymes sourced from bovine tissue have demonstrated that this compound, along with other members of the obscurolide family (A1-A3), exhibits inhibitory activity against calcium/calmodulin-dependent phosphodiesterases. nih.gov This group of enzymes, which includes PDE1, is activated by the calcium-calmodulin complex. The entire group of Obscurolides A1 through A4 has been consistently described as weak inhibitors of this enzyme class. nih.govresearchgate.net

In addition to their effect on calcium-dependent PDEs, this compound and its analogues have also been shown to possess a weak inhibitory effect on calcium/calmodulin-independent phosphodiesterases in in vitro models. nih.gov This demonstrates a broad, albeit not potent, interaction with different superfamilies of the phosphodiesterase enzymes.

While specific IC₅₀ values for this compound are not detailed in the primary literature, the research collectively characterizes the inhibitory potency of the Obscurolide A1-A4 series as weak. nih.govresearchgate.netnih.govmdpi.com To provide a quantitative context, the inhibitory concentration (IC₅₀) for the related compound, Obscurolide A1, against phosphodiesterase has been reported in the millimolar range. One source cites an IC₅₀ value of 15 mM for the inhibition of calcium/calmodulin-dependent phosphodiesterase (presumably PDE1) from bovine brain, while other sources report an IC₅₀ of 8 mM. researchgate.netresearchgate.netrsc.org Another analysis of butyrolactones from Streptomyces viridochromogenes, which includes the obscurolides, notes that the IC₅₀ values for PDE1 inhibition generally fall within the range of 2 to 15 mM. mdpi.com This data suggests that all members of the Obscurolide A1-A4 series, including A4, likely possess a similar low-millimolar inhibitory potency.

| Compound | Target Enzyme | Reported IC₅₀ | Source(s) |

| Obscurolide A1 | Phosphodiesterase (PDE) | 8 mM | rsc.org |

| Obscurolide A1 | Ca²⁺/Calmodulin-dependent PDE (PDE1) | 15 mM | researchgate.netresearchgate.net |

| Obscurolides (General) | PDE1 | 2 - 15 mM | mdpi.com |

Inhibition of Calcium/Calmodulin-Independent Phosphodiesterases

Immunomodulatory Activities

Beyond enzyme inhibition, obscurolide-type compounds have been investigated for their potential to modulate the activity of immune cells, a key aspect of their potential biological effects.

Research into the immunomodulatory effects of this chemical family has shown that an obscurolide-type metabolite can influence inflammatory pathways in macrophages. Specifically, one study demonstrated that an obscurolide-related compound inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages by 51.7% when applied at a concentration of 50 μM. rsc.org The overproduction of nitric oxide by activated macrophages is a hallmark of inflammatory responses, and its inhibition points to a potential anti-inflammatory activity for compounds within the obscurolide class.

While secondary metabolites from the genus Streptomyces are known to possess a wide range of immunomodulatory activities, specific data on the effects of this compound or its closely related analogues on the production of immunostimulatory cytokines (such as TNF-α, IL-1β, or IL-6) by macrophages is not available in the current scientific literature. Therefore, the precise impact of this specific compound class on cytokine signaling networks in immune cells remains an area for future investigation.

Hemostatic System Modulation in Vitro

Anticoagulant Activity on Platelet-Activating Factor (PAF)-Induced Platelet Aggregation

Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in various inflammatory and allergic responses, including platelet aggregation. patsnap.comwikipedia.orgmdpi.com Inhibitors of PAF can prevent excessive platelet aggregation and are being investigated for their therapeutic potential in thrombotic conditions. patsnap.comnih.gov

In vitro studies have demonstrated that certain obscurolide-type metabolites possess anticoagulant properties by inhibiting PAF-induced platelet aggregation. Specifically, one study reported that a compound closely related to the obscurolide family, compound 1, exhibited an inhibitory effect on PAF-induced platelet aggregation with an inhibition ratio of 26.0 ± 9.1% at a concentration of 200 μg/mL. nih.govrsc.orgresearchgate.netresearchgate.net While this provides a basis for the potential anticoagulant activity within this class of compounds, direct studies on this compound's specific activity are necessary for a conclusive understanding.

Potential Antimicrobial and Antifungal Activities in Vitro

The potential of natural products as sources of new antimicrobial and antifungal agents is an area of active research. imeko.org Obscurolides, as a class of compounds, have been investigated for such properties. ontosight.ai

A study focusing on metabolites from Streptomyces neopeptinius BYF101, which included unreported obscurolide-type metabolites, evaluated their antifungal activity against human fungal pathogens Candida albicans and Cryptococcus neoformans. researchgate.netnih.gov While this study identified other compounds within the extract, such as indole-3-carboxylic acid, as having antifungal activity, it highlights the potential of screening obscurolide-producing organisms for new antimicrobial agents. researchgate.netnih.gov Further direct testing of purified this compound against a panel of bacteria and fungi is required to determine its specific antimicrobial spectrum and potency.

Exploratory Antitumor Activities in Vitro

The search for novel antitumor compounds from natural sources is a key area of cancer research. biomol.commdpi.com In vitro studies provide the initial assessment of a compound's potential to inhibit cancer cell growth and induce cell death. elifesciences.orgbrieflands.comnih.govnih.govnih.gov

Evaluation of Growth Inhibition in Cancer Cell Lines

Research has suggested that furanone derivatives, the broader class to which this compound belongs, have shown promise in inhibiting the growth of certain cancer cells in vitro. ontosight.ai However, specific data on the growth inhibitory effects of this compound against a panel of human cancer cell lines, such as the NCI-60 panel, is not yet extensively documented in the public domain. cancer.gov Determining the half-maximal inhibitory concentration (IC50) across various cell lines would be a critical step in evaluating its potential as an antitumor agent.

Investigation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Modulation)

The primary mechanisms by which antitumor agents exert their effects are often through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. frontiersin.orgucl.ac.uknih.govfrontiersin.org Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and regulation by proteins like p53. frontiersin.orgnih.govmdpi.comresearchgate.net Cell cycle checkpoints, which regulate the progression through different phases of cell division, are also common targets for anticancer drugs. mdpi.comjcancer.orgnih.gov

Investigation of Anti-acetylcholinesterase Activity (Based on related obscurolide-type metabolites)

Acetylcholinesterase (AChE) inhibitors are a class of compounds used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com Natural products are a rich source of AChE inhibitors. mdpi.comjapsonline.com

Studies on streptazolin- and obscurolide-type metabolites have revealed potential anti-acetylcholinesterase activity within this structural class. For instance, a specific streptazolin-related compound (compound 11) demonstrated an anti-acetylcholinesterase activity with an inhibition ratio of 27.2% at a concentration of 50 μM. nih.govrsc.orgresearchgate.netresearchgate.net Although this finding is for a related metabolite and not this compound itself, it suggests that the core obscurolide scaffold may interact with the acetylcholinesterase enzyme. Further enzymatic assays are necessary to determine the specific inhibitory potency of this compound against AChE.

Structure Activity Relationship Sar Studies of Obscurolide A4 and Analogues

Analysis of Structural Divergence and its Impact on Bioactivity Among Obscurolides A1-A4

The initial discovery and characterization of Obscurolides A1, A2, A3, and A4 revealed a series of closely related structures with varying degrees of oxidation at the 4-aminobenzoic acid moiety. researchgate.net Obscurolide A1 possesses a carboxylic acid group, which is progressively reduced in the other analogues. researchgate.net Obscurolide A2 features a hydroxymethyl group, Obscurolide A3 has a formyl group, and Obscurolide A4 contains a methoxymethyl group. researchgate.netarchive.org

These structural differences, though seemingly minor, have a discernible impact on their bioactivity. The obscurolides have been shown to exhibit weak inhibitory activity against both calcium/calmodulin-dependent and -independent phosphodiesterases. researchgate.netresearchgate.net The primary screening data from the initial isolation study by Hoff et al. (1992) provides a basis for a preliminary SAR analysis.

| Compound | R Group on Phenyl Ring | Bioactivity (Phosphodiesterase Inhibition) |

| Obscurolide A1 | -COOH | Weak inhibitor |

| Obscurolide A2 | -CH₂OH | Weak inhibitor |

| Obscurolide A3 | -CHO | Weak inhibitor |

| This compound | -CH₂OCH₃ | Weak inhibitor |

This table is based on the initial findings of weak phosphodiesterase inhibition for the obscurolide family as a whole, with specific comparative inhibitory data for each analogue not being extensively detailed in the initial reports. researchgate.net

The subtle variations in the R group on the phenyl ring influence the electronic and steric properties of the molecule, which in turn affects its interaction with the target enzyme. The presence of a carboxylic acid in Obscurolide A1 introduces a potential for ionic interactions or hydrogen bonding that is altered in the other analogues. The aldehyde in Obscurolide A3 and the ether in this compound introduce different steric and electronic profiles compared to the alcohol in Obscurolide A2 and the acid in Obscurolide A1. While all are reported as weak inhibitors, these modifications provide a starting point for understanding the SAR of this class of compounds. researchgate.netresearchgate.net

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, identifying these pharmacophoric elements is crucial for designing more potent analogues. While specific studies on the pharmacophore of this compound are not extensively documented, a hypothetical model can be proposed based on its structure and known interactions of other phosphodiesterase inhibitors.

Key potential pharmacophoric features in the this compound scaffold include:

A Hydrogen Bond Acceptor: The carbonyl group of the butyrolactone ring is a prominent hydrogen bond acceptor.

A Hydrogen Bond Donor/Acceptor: The secondary amine linking the butyrolactone and the phenyl ring can act as both a hydrogen bond donor and acceptor.

A Hydrophobic Region: The phenyl ring provides a significant hydrophobic region, which can engage in van der Waals or hydrophobic interactions within the enzyme's binding pocket.

A Hydrogen Bond Acceptor: The ether oxygen in the methoxymethyl group of this compound can also act as a hydrogen bond acceptor.

A Chiral Center: The stereochemistry of the substituents on the butyrolactone ring is likely to be critical for proper orientation within the active site.

The spatial relationship between these features constitutes the pharmacophore. The distances and angles between the hydrogen bond acceptors, the hydrophobic core, and the hydrogen bond donor/acceptor are critical for its biological activity.

Rational Design and Synthesis of Novel this compound Analogues for Enhanced Bioactivity

The rational design of novel this compound analogues would aim to optimize the identified pharmacophoric features to enhance binding affinity and selectivity for specific phosphodiesterase isoforms. While extensive synthetic campaigns targeting this compound analogues are not widely reported, general principles of medicinal chemistry can guide the design of new derivatives.

Strategies for Analogue Design:

Modification of the Phenyl Ring Substituent: The methoxymethyl group of this compound is a key point for modification. Varying the size and electronic properties of this group could lead to improved interactions. For example, replacing the methyl ether with larger alkyl ethers or introducing electron-withdrawing or electron-donating groups could probe the steric and electronic requirements of the binding pocket.

Substitution on the Phenyl Ring: Introducing additional substituents on the phenyl ring could explore further interactions with the enzyme. For instance, adding halogen atoms or small alkyl groups could enhance hydrophobic interactions or introduce new hydrogen bonding opportunities.

Modification of the Linker: The secondary amine linker could be a target for modification. For example, acylation or alkylation could alter its hydrogen bonding capacity and steric profile.

The synthesis of such analogues would likely involve a multi-step process, potentially starting from a chiral precursor to establish the stereochemistry of the butyrolactone ring, followed by the introduction of the substituted aminophenyl moiety.

Computational Modeling and Cheminformatics for SAR Prediction and Elucidation

Computational tools are invaluable in modern drug discovery for predicting the SAR of a compound series and elucidating the molecular basis of its activity. For this compound, several computational approaches could be employed.

Molecular Docking: Docking studies of this compound and its known analogues (A1-A3) into the crystal structure of a target phosphodiesterase could provide insights into their binding modes. This would help to visualize the key interactions and explain the observed differences in activity. The docking results could then be used to predict the binding of novel, rationally designed analogues.

Quantitative Structure-Activity Relationship (QSAR): A QSAR model could be developed if a larger set of analogues with corresponding bioactivity data were available. This model would mathematically correlate the structural features of the molecules with their inhibitory potency, allowing for the prediction of activity for yet-to-be-synthesized compounds.

Pharmacophore Modeling: Based on the structures of active obscurolide-type compounds, a 3D pharmacophore model could be generated and validated. This model would serve as a template for virtual screening of large compound libraries to identify new potential inhibitors with diverse chemical scaffolds. Recent studies on other natural products have successfully used computational methods like electronic circular dichroism (ECD) and DP4+ probability calculations to determine the absolute configurations of new obscurolide-type metabolites, highlighting the growing role of computational chemistry in this field. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations of the this compound-phosphodiesterase complex could provide a dynamic view of the binding interactions and assess the stability of the complex over time. This can reveal subtle conformational changes and the role of water molecules in the binding site, offering a more detailed understanding of the SAR.

Through a synergistic combination of synthetic chemistry and computational modeling, the therapeutic potential of the obscurolide scaffold can be systematically explored and optimized.

Advanced Research Methodologies and Future Perspectives for Obscurolide A4

Application of Omics-Based Approaches (e.g., Metabolomics, Transcriptomics) in Obscurolide A4 Research

"Omics" technologies, which provide a global assessment of different classes of biological molecules, are revolutionizing the study of natural products like this compound. wayne.edunih.gov These high-throughput techniques offer a holistic view of the biological systems involved in the production and activity of this compound. jrhm.orgscielo.org.mx

Metabolomics: This approach involves the comprehensive analysis of the entire set of small-molecule metabolites within a biological system. novogene.comnih.gov In the context of this compound research, untargeted metabolomics can be employed to analyze the culture broth of the producing microorganism, Streptomyces viridochromogenes or other producing strains. researchgate.netnovogene.com By comparing the metabolic profiles of wild-type and genetically modified strains (e.g., those with gene deletions in the obscurolide biosynthetic gene cluster), researchers can identify not only this compound and its known analogues but also previously undiscovered derivatives. universiteitleiden.nl This method provides valuable insights into the biosynthetic pathway and the metabolic network of the producing organism. universiteitleiden.nlmdpi.com Liquid chromatography-mass spectrometry (LC-MS) is a key analytical platform for these studies, enabling the detection and quantification of a wide range of metabolites. novogene.comfrontlinegenomics.com

Transcriptomics: Transcriptomics focuses on the complete set of RNA transcripts in a cell or organism, providing a snapshot of gene expression at a specific time. nih.govillumina.com RNA-Sequencing (RNA-Seq) is a powerful tool used to profile the transcriptome of the obscurolide-producing Streptomyces strain under different conditions. nih.govfrontiersin.org By comparing the transcriptomes of high- versus low-producing strains or cultures grown under varying fermentation conditions, scientists can identify genes that are co-regulated with the obscurolide biosynthetic gene cluster. This can reveal regulatory elements and transcription factors that control the production of this compound. nih.govdiytranscriptomics.com Furthermore, transcriptomics can help to understand the broader physiological changes in the organism associated with obscurolide production. frontiersin.org

Synthetic Biology Strategies for Diversified Obscurolide Production and Novel Analogue Generation

Synthetic biology combines principles from biology and engineering to design and construct new biological parts, devices, and systems. nih.govnih.gov This field offers powerful strategies to manipulate the biosynthesis of natural products like this compound, leading to increased production and the generation of novel analogues with potentially improved properties. nih.govsciepublish.com

Heterologous Expression: A key strategy in synthetic biology is the heterologous expression of biosynthetic gene clusters (BGCs) in well-characterized host organisms. universiteitleiden.nlntu.edu.sg The entire obscurolide BGC can be transferred from its native producer into a more genetically tractable and higher-producing host, such as certain Streptomyces species. universiteitleiden.nlntu.edu.sg This approach can overcome limitations of the native producer, such as slow growth or low production titers. nih.gov

Pathway Refactoring and Engineering: Once the BGC is in a suitable host, it can be "refactored" by replacing native regulatory elements with well-characterized promoters, ribosome binding sites, and terminators to optimize and control the expression of the biosynthetic genes. nih.gov Gene deletion studies within the heterologous host have been used to investigate the function of specific genes in the obscurolide pathway. universiteitleiden.nl For example, deleting genes encoding putative dehydratases was shown to abolish obscurolide production, confirming their essential role. universiteitleiden.nl In contrast, knocking out a putative methyltransferase or aldehyde dehydrogenase only led to the loss of some derivatives, suggesting their involvement in tailoring the obscurolide scaffold. universiteitleiden.nl

Precursor-Directed Biosynthesis and Mutasynthesis: These techniques involve feeding synthetic precursors or analogues of natural biosynthetic intermediates to the producing organism. The biosynthetic machinery of the organism may then incorporate these synthetic building blocks to generate novel obscurolide analogues. This approach, combined with the deletion of genes responsible for the synthesis of the natural precursor, can be a powerful tool for diversification.

Advanced Molecular Docking and Dynamics Simulations for Precise Target Interaction Studies

Computational methods play an increasingly important role in understanding the molecular interactions between small molecules like this compound and their biological targets.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov For this compound, molecular docking can be used to predict its binding mode within the active site of potential protein targets. Although the obscurolides have shown weak inhibitory activity against phosphodiesterases, docking studies could help to elucidate the structural basis of this interaction and guide the design of more potent inhibitors. researchgate.netresearchgate.net The process involves generating a three-dimensional model of the target protein and then computationally "docking" the structure of this compound into the potential binding sites.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov After an initial docking pose is obtained, MD simulations can be performed on the this compound-protein complex to assess the stability of the interaction and to observe conformational changes in both the ligand and the protein upon binding. nih.govarxiv.org These simulations can reveal key amino acid residues involved in the interaction and provide a more detailed understanding of the binding energetics.

Prospects for this compound as a Chemical Probe or Lead Compound in Translational Research

The unique structure and biological activity of this compound position it as a molecule of interest for translational research, which aims to bridge the gap between basic science discoveries and clinical applications.

Chemical Probe: A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to study the function of that target in cells or organisms. thermofisher.kroicr.on.ca To be considered a good chemical probe, a compound must be potent, selective, and have a known mechanism of action. oicr.on.ca While this compound's initial reported biological activity is modest, further studies may uncover more potent and selective activities against other targets. researchgate.netresearchgate.net If a specific target is identified, this compound or its optimized analogues could be developed into chemical probes to investigate the biological roles of that target. thermofisher.krnih.gov

Lead Compound: A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. nih.govnih.gov Natural products are a rich source of lead compounds for drug discovery due to their inherent structural diversity and biological activity. ntu.edu.sg The obscurolide scaffold represents a novel chemical entity that could be explored for the development of new therapeutic agents. researchgate.netntu.edu.sg The process of hit-to-lead optimization would involve synthesizing and testing a library of this compound analogues to identify compounds with improved drug-like properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.